molecular formula C15H18N2 B2354878 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile CAS No. 1557129-05-1

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile

Cat. No.: B2354878
CAS No.: 1557129-05-1
M. Wt: 226.323
InChI Key: OSGHVQXVYRCLLR-UHFFFAOYSA-N
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Description

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile is a complex organic compound characterized by a cyclopenta[c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c]pyrrole ring system followed by the introduction of the benzonitrile moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyrrole derivatives: Compounds with similar core structures but different substituents.

    Benzonitrile derivatives: Compounds with the benzonitrile moiety but different core structures.

Uniqueness

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile is unique due to its specific combination of the cyclopenta[c]pyrrole core and the benzonitrile group

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-8-12-4-6-13(7-5-12)9-17-10-14-2-1-3-15(14)11-17/h4-7,14-15H,1-3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGHVQXVYRCLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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